(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” is a complex organic compound with a fascinating structure. Let’s break it down:
- The “(Z)” designation indicates that the compound has a specific geometric arrangement around a double bond.
- The core structure consists of an aminobenzoate moiety, which includes an amino group (NH₂) attached to a benzene ring.
- The compound also features a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl group via a methoxy bridge.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Condensation Reaction:
- One approach involves condensing an appropriate amine (e.g., aniline) with a chlorothiazole derivative (such as 2-chloro-1,3-thiazole) in the presence of a base.
- The resulting intermediate undergoes a subsequent reaction with a benzoyl chloride derivative to form the target compound.
-
Multicomponent Reaction:
- Another method employs multicomponent reactions, where all the necessary components (amine, thiazole, and benzoyl chloride) react simultaneously to yield the desired product.
Industrial Production
The industrial production of this compound typically involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Analyse Chemischer Reaktionen
Reactivity
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” can participate in various chemical reactions:
Oxidation and Reduction: The benzene ring and thiazole moiety are susceptible to oxidation and reduction processes.
Substitution Reactions: The chlorine atom in the thiazole ring can be replaced by other nucleophiles.
Acylation: The benzoyl group can undergo acylation reactions.
Common Reagents and Conditions
Base-Catalyzed Condensation: Amine, chlorothiazole, base (e.g., sodium hydroxide), and benzoyl chloride.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction.
Nucleophiles: Alcohols, amines, etc., for substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular interactions.
Materials Science: Explored for its properties in materials and polymers.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related structures:
Similar Compounds:
Eigenschaften
Molekularformel |
C18H13ClN3O3S- |
---|---|
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
2-[[amino-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino]benzoate |
InChI |
InChI=1S/C18H14ClN3O3S/c19-18-21-9-11(26-18)10-25-15-8-4-2-6-13(15)16(20)22-14-7-3-1-5-12(14)17(23)24/h1-9H,10H2,(H2,20,22)(H,23,24)/p-1 |
InChI-Schlüssel |
PDOSNJJAKHZZJC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=C(C2=CC=CC=C2OCC3=CN=C(S3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.